

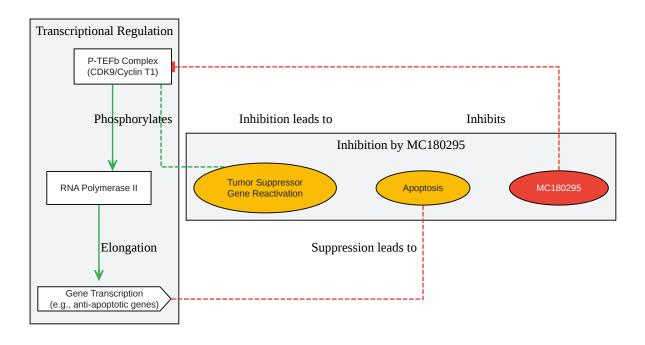
Application Notes and Protocols for MC180295 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of **MC180295**, a potent and selective CDK9 inhibitor, in preclinical mouse models. The information is compiled from published in vivo efficacy and pharmacokinetic studies.

Introduction


MC180295 is a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] Inhibition of CDK9 has been shown to reactivate epigenetically silenced tumor suppressor genes, making it a promising target for cancer therapy.[1][2] MC180295 is a racemic mixture of two enantiomers, MC180379 and MC180380, with MC180380 demonstrating higher potency.[3] Both the racemic mixture and its more active enantiomer have shown significant anti-tumor efficacy in mouse models of Acute Myeloid Leukemia (AML) and colon cancer.[3] These notes are intended to provide researchers with the necessary information to design and execute in vivo studies using MC180295 in mice.

Signaling Pathway of MC180295

MC180295 targets the CDK9/Cyclin T1 complex, also known as the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II from a paused state to allow for productive gene transcription.[4] By inhibiting CDK9, MC180295 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a

downregulation of short-lived anti-apoptotic proteins and the reactivation of silenced tumor suppressor genes.[1][2]

Click to download full resolution via product page

Caption: Mechanism of action of MC180295 via CDK9 inhibition.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and in vivo dosing regimens for **MC180295** and its more potent enantiomer, MC180380, in mice.

Table 1: Pharmacokinetic Parameters of MC180295 in Mice[3]

Administrat ion Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T½ (h)
Intravenous (IV)	1	258	0.08	192	0.9
Oral (PO)	2.5	30	0.5	114	2.1
Intraperitonea	10	1184	0.25	4001	15.8

Table 2: In Vivo Dosing Regimens for MC180295 and its

Enantiomers in Mice[3][5]

Compound	Mouse Model	Cancer Type	Administrat ion Route	Dose (mg/kg)	Dosing Schedule
MC180295	NSG	Colon Cancer (SW48)	IP	20	Every other day
MC180380	NSG	Colon Cancer (SW48)	IP	20	Every other day
MC180295	В6	Colon Cancer (CT26.CL25)	IP	20	Every other day
MC180380	NSG	AML (MV4- 11)	IP	20	Every other day

Experimental Protocols

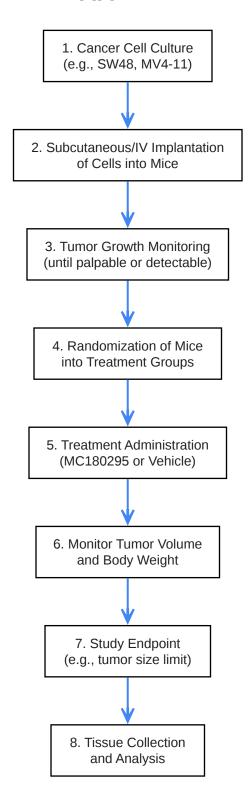
Formulation of MC180295 for In Vivo Administration

While the exact vehicle for **MC180295** is not specified in the primary literature, a common formulation for similar poorly soluble kinase inhibitors is a vehicle solution of DMSO, PEG300, Tween 80, and saline. This protocol is a general guideline and may require optimization.

Materials:

MC180295 powder

- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80, sterile
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- · Vortex mixer and/or sonicator


Procedure:

- Calculate the required amount of MC180295 based on the desired dose (e.g., 20 mg/kg), the number of mice, and their average weight. A typical dosing volume is 100 μL per 10 g of body weight.
- Prepare the vehicle solution. A common vehicle composition is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS.
- Dissolve MC180295 in DMSO first. In a sterile microcentrifuge tube, add the calculated amount of MC180295 powder. Add the required volume of DMSO and vortex thoroughly until the compound is completely dissolved.
- Add PEG300 and Tween 80. Add the required volumes of PEG300 and Tween 80 to the DMSO solution and vortex to mix.
- Add saline or PBS. Slowly add the saline or PBS to the mixture while vortexing to reach the final desired concentration and volume.
- Inspect the final formulation. The final solution should be clear and free of precipitates. If necessary, sonicate briefly to aid dissolution.
- Prepare the formulation fresh before each administration.

In Vivo Efficacy Study in Xenograft Mouse Models

This protocol outlines a general workflow for assessing the anti-tumor efficacy of **MC180295** in a subcutaneous xenograft mouse model.[3][5]

Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study with MC180295.

Materials:

- Appropriate mouse strain (e.g., NSG mice for human cell lines).[3]
- Cancer cell lines (e.g., SW48 for colon cancer, MV4-11 for AML).[3]
- Formulated MC180295 and vehicle control.
- Sterile syringes and needles (e.g., 27-gauge).
- Calipers for tumor measurement.
- Animal balance.

Procedure:

- Cell Implantation: Subcutaneously inject the cancer cells into the flank of the mice. For AML models like MV4-11, cells may be injected intravenously or intraperitoneally.[3][5]
- Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Randomization: Randomly assign mice to treatment and control groups.
- Dosing and Administration:
 - Weigh each mouse to calculate the precise injection volume.
 - Administer MC180295 or vehicle control via the chosen route (e.g., intraperitoneal injection).
 - For IP injection, restrain the mouse and inject into a lower abdominal quadrant, avoiding the midline.
 - Follow the dosing schedule as determined by the study design (e.g., 20 mg/kg every other day).[3]
- Monitoring:

- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice as an indicator of toxicity.[3]
- Observe the general health and behavior of the animals.
- Endpoint: The study may be concluded when tumors in the control group reach a
 predetermined size limit, or based on other ethical considerations.
- Analysis: At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., pharmacodynamic markers, histology).

Toxicity Monitoring

Toxicity of **MC180295** and its enantiomers has been assessed by monitoring body weight and performing complete blood counts.[3] In the reported studies, no overt toxicity was observed at the efficacious doses.[3] Researchers should establish clear endpoints for toxicity, such as a significant loss of body weight (e.g., >15-20%) or signs of distress in the animals.

Conclusion

MC180295 is a promising CDK9 inhibitor with demonstrated preclinical efficacy in mouse models of cancer. The provided data and protocols offer a foundation for researchers to further investigate its therapeutic potential. Careful consideration of the formulation, dosing regimen, and toxicity monitoring will be crucial for obtaining robust and reproducible results in in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MC-180295 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]

- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LDC000067, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MC180295
 Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b608874#dosing-and-administration-of-mc180295-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com